![molecular formula C15H18BrNO2 B14002906 Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B14002906.png)
Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-benzyl-7-bromo-2-azabicyclo[221]heptane-6-carboxylate is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a bromine atom and a benzyl group attached to a bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzyl-7-bromo-2-azabicyclo[221]heptane-6-carboxylate typically involves multiple steps One common method includes the bromination of 2-azabicyclo[22The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles to create different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2S,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid**: Contains a Boc-protected amine group instead of a benzyl group .
2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane: Similar structure but lacks the methyl ester group.
tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate: Similar bicyclic structure with a different ester group.
Uniqueness
Methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and potential biological activity. The presence of the methyl ester and benzyl groups differentiates it from other similar compounds, offering unique opportunities for chemical modifications and applications .
Propriétés
Formule moléculaire |
C15H18BrNO2 |
|---|---|
Poids moléculaire |
324.21 g/mol |
Nom IUPAC |
methyl 2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carboxylate |
InChI |
InChI=1S/C15H18BrNO2/c1-19-15(18)12-7-11-9-17(14(12)13(11)16)8-10-5-3-2-4-6-10/h2-6,11-14H,7-9H2,1H3 |
Clé InChI |
YNHAMFHSZCNLPH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC2CN(C1C2Br)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



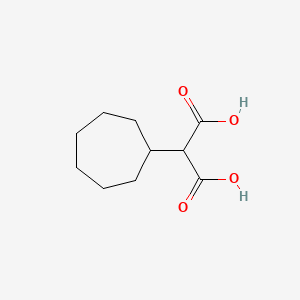
![4H-[1]Benzopyrano[2,3-d]pyrimidin-4-one, 2,3-dihydro-2-phenyl-](/img/structure/B14002840.png)
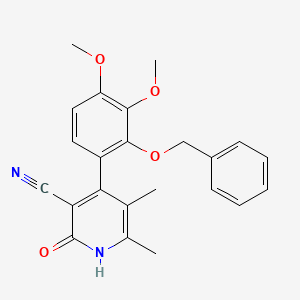
![3-(4-Aminophenyl)-7-(isoquinolin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002850.png)

![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14002860.png)


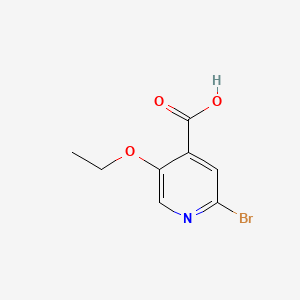
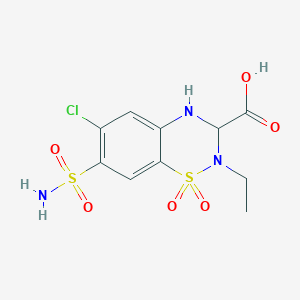
![1-(Furan-2-ylmethyl)-3-{4-[(e)-phenyldiazenyl]phenyl}urea](/img/structure/B14002903.png)
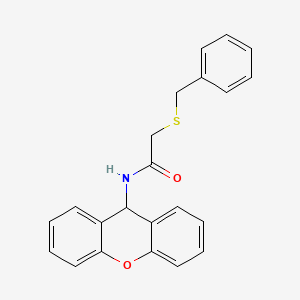
![N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]benzamide;hydrochloride](/img/structure/B14002914.png)
